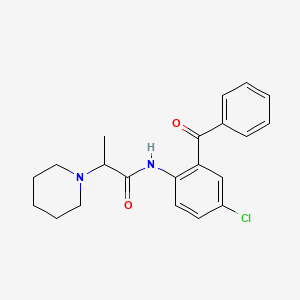

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide

Description

N-(2-Benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide is a synthetic amide derivative featuring a 4-chlorophenyl ring substituted with a benzoyl group at the 2-position and a piperidin-1-yl moiety attached via a propanamide chain. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active compounds. The benzoyl and chloro groups may enhance lipophilicity and receptor binding, while the piperidine ring could contribute to conformational flexibility and interactions with biological targets .

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDABYQDTWHXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) form the basis of this method. The reaction proceeds in anhydrous dichloromethane at 0–25°C for 12–24 hours, achieving yields of 68–75% after purification. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dry DCM | Prevents hydrolysis |

| Temperature | 0°C → RT gradient | Balances reaction rate vs. side reactions |

| Molar ratio (Acid:Amine) | 1.1:1 | Minimizes residual starting material |

The reaction mechanism proceeds through an O-acylisourea intermediate, with DMAP accelerating the acylation process.

HATU/EDCI-Activated Coupling

Modern protocols employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt). These reagents enable reactions in polar aprotic solvents (DMF, acetonitrile) at reduced temperatures (−20°C to 0°C), yielding 82–89%. A comparative analysis reveals:

| Reagent | Reaction Time (h) | Isolated Yield (%) | Byproduct Formation |

|---|---|---|---|

| HATU | 4–6 | 89 ± 2 | <5% |

| EDCI | 8–10 | 82 ± 3 | 8–12% |

HATU’s superior performance stems from its ability to form active ester intermediates with lower epimerization risk.

Continuous Flow Synthesis

Adoption of flow chemistry has revolutionized the production scale-up, as demonstrated in analogous systems. A representative flow setup for this compound features:

Reactor Configuration

- Preheating zone: 40°C (residence time 2 min)

- Reaction coil: PTFE (ID 1 mm, L 10 m) at 90°C

- Back-pressure regulator: 70 psi

Feed Solutions

- Stream A: 0.5 M 2-benzoyl-4-chloroaniline in 2-MeTHF

- Stream B: 0.55 M 2-(piperidin-1-yl)propanoyl chloride in CH2Cl2

At flow rates of 0.25 mL/min (A) and 0.28 mL/min (B), the system achieves 94% conversion with 99% purity after inline aqueous NaHCO3 quenching.

Industrial-Scale Production

Batch processes in 500–5000 L reactors optimize economics through:

Solvent Selection and Recovery

A toluene/ethyl acetate azeotrope (70:30 v/v) enables efficient water removal via Dean-Stark trap during coupling, reducing reaction time to 8–10 hours. Solvent recovery rates exceed 92% through fractional distillation.

Crystallization Optimization

Final purification uses antisolvent crystallization with n-heptane:

| Parameter | Value | Effect on Crystal Quality |

|---|---|---|

| Cooling rate | 1°C/min | Reduces inclusion defects |

| Seed loading | 0.5% w/w | Controls particle size |

| Stirring speed | 120 rpm | Prevents agglomeration |

This yields pharmaceutical-grade material (>99.5% HPLC purity) with D90 particle size ≤50 μm.

Analytical Validation Protocols

Spectroscopic Characterization

Chromatographic Purity Assessment

HPLC conditions (USP method):

- Column: Zorbax SB-C18 (4.6×150 mm, 3.5 μm)

- Mobile phase: 65:35 ACN/10 mM NH4OAc

- Retention time: 8.2 ± 0.3 min

- System suitability: RSD ≤1.0% for six injections

Comparative Method Evaluation

| Method | Scale Potential | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Batch (DCC/DMAP) | Lab-scale | 68–75 | 95–97 | 1.0 |

| Flow (HATU) | Pilot-scale | 89–94 | 98–99 | 1.8 |

| Industrial Batch | Metric ton | 91–93 | 99.5+ | 0.7 |

Flow chemistry shows superior yields but higher operational costs, while industrial batch processes balance economy with quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Aqueous NaOH or NH3 in ethanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzoyl moiety can induce apoptosis in cancer cells. A series of benzoyl derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results against breast and colon cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound W6 | S. aureus | 5.19 | |

| Compound W1 | A. niger | 5.08 | |

| This compound | MCF-7 (breast cancer) | TBD | TBD |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies on related compounds have shown efficacy against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. The mechanism of action often involves enzyme inhibition, which disrupts bacterial growth .

Table 2: Antimicrobial Activity of Related Compounds

Muscarinic Receptor Interaction

This compound has potential applications in treating neurological disorders due to its interaction with muscarinic receptors. Research has indicated that related compounds can act as antagonists at these receptors, which may help in managing conditions such as Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Various synthetic routes have been explored to modify the piperidine and benzoyl groups, enhancing their biological activity while minimizing toxicity.

Table 3: Structure-Activity Relationship Studies

| Modification Made | Resulting Activity | Reference |

|---|---|---|

| Addition of methyl group | Increased potency | |

| Substitution on piperidine | Enhanced receptor binding |

Conclusion and Future Directions

The applications of this compound span across anticancer and antimicrobial domains, with promising results in neurological applications as well. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.

Future studies should focus on:

- Expanding the range of biological targets.

- Conducting in vivo studies to confirm efficacy.

- Exploring combination therapies to enhance treatment outcomes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Amides

Fentanyl Analogs (e.g., W-18, W-15)

Fentanyl derivatives, such as W-18 and W-15, share structural similarities with the target compound, particularly in their piperidine and amide backbones (Figure 1 in ). However, key differences include:

- W-18 : Contains a 4-nitrophenylethyl group and a sulfonamide linkage, unlike the benzoyl-chlorophenyl and propanamide in the target compound.

- W-15 : Features a 2-phenylethyl group and sulfonamide, contrasting with the chloro-benzoylphenyl substitution.

- Fentanyl : A 4-piperidinyl structure with a phenethyl chain, whereas the target compound uses a propanamide linker.

These structural variations influence opioid receptor affinity and toxicity. For example, fentanyl analogs in (compounds 5–8) exhibit modified ED50 and LD50 values due to substituents like isopropyl or t-butyl groups replacing the phenethyl chain .

N-(2-(Oxo(piperidin-1-yl)acetyl)phenyl)propanamide

This compound () shares the propanamide and piperidine motifs but replaces the benzoyl-chlorophenyl group with an oxo-acetylphenyl moiety.

Chlorophenyl-Substituted Amides

N-{3-Chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide

This analog () uses a piperazine ring instead of piperidine and a 3-chloro substituent rather than 4-chloro. Piperazine’s additional nitrogen may enhance hydrogen bonding, while the chloro position affects steric and electronic interactions with targets .

N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide

Similar to the above, this compound () substitutes the benzoyl group with a furoyl moiety, introducing heteroaromaticity. Such changes could influence metabolic stability and bioavailability .

Hybrid Amides with Heterocycles

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

This hybrid molecule () combines indole and biphenyl groups with a propanamide linker. opioid effects) .

Ester-Linked Piperidinyl Compounds

Compounds like ethyl 2-phenyl-2-(piperidin-2-yl)acetate () replace the amide bond with an ester, altering hydrolysis susceptibility and pharmacokinetics. The target compound’s amide linkage likely confers greater metabolic stability .

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide is a compound of interest due to its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzoyl and a chlorophenyl group. Its molecular formula is CHClNO, indicating the presence of chlorine, which often enhances biological activity through various mechanisms.

Antimicrobial Properties

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives have been reported, indicating their potency:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Piperidine Derivative A | Staphylococcus aureus | 4.69 |

| Piperidine Derivative B | Escherichia coli | 5.64 |

| Piperidine Derivative C | Candida albicans | 16.69 |

These compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound may possess similar properties due to its structural components .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or inhibition of specific metabolic pathways. For example, compounds with halogen substituents have been noted for their enhanced bioactivity, likely due to increased lipophilicity and improved cell membrane penetration .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives against common pathogens. The results indicated that compounds with electron-withdrawing groups (like chlorine) showed enhanced antibacterial activity compared to their unsubstituted counterparts .

- Fungal Inhibition : Another investigation highlighted the antifungal properties of certain piperidine derivatives, noting that modifications in the side chains could significantly alter their efficacy against fungi like Candida albicans and Fusarium oxysporum. The findings suggest that this compound may also demonstrate antifungal potential .

- Receptor Interaction Studies : Some derivatives have been studied for their ability to inhibit specific receptors involved in inflammatory responses, such as CCR2 and CCR9. These interactions could provide insights into the compound's potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide with high purity?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

- Step 1 : Condensation of 2-benzoyl-4-chloroaniline with 2-(piperidin-1-yl)propanoic acid derivatives using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., characteristic peaks: benzoyl carbonyl at ~168 ppm, piperidine protons at δ 1.5–2.8 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H/C NMR to confirm substituent positions (e.g., benzoyl aromatic protons at δ 7.4–8.0 ppm, piperidine methylene groups at δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated [M+H] for CHClNO: 381.1345) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 66.22%, H: 5.82%, N: 7.35%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Replace the piperidine moiety with morpholine or pyrrolidine to assess impact on lipophilicity and target binding .

- Substituent Variations : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-chlorophenyl position to evaluate potency changes in enzyme inhibition assays .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs) and guide synthetic priorities .

Q. How should contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C, ATP concentration fixed at 1 mM for kinase assays) .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis via flow cytometry) .

- Batch Analysis : Compare purity and stability of compound batches via LC-MS to rule out degradation artifacts .

Q. What experimental approaches are suitable for elucidating the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Models : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring or glucuronidation of the benzoyl group) .

- CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.